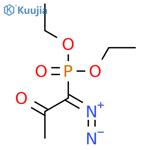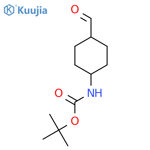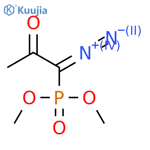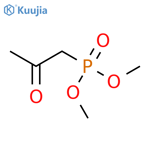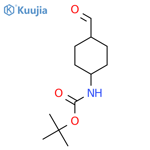- LSD1 inhibitor and preparation method and application thereof, World Intellectual Property Organization, , ,
Cas no 947141-86-8 (tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate)
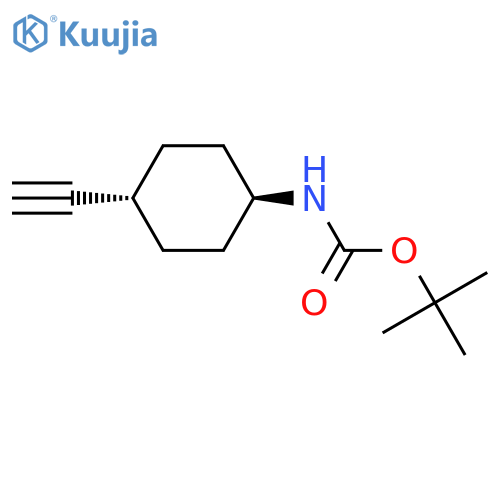
947141-86-8 structure
商品名:tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate
CAS番号:947141-86-8
MF:C13H21NO2
メガワット:223.31134390831
MDL:MFCD12963985
CID:1079537
PubChem ID:57538360
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl trans-4-ethynylcyclohexylcarbamate
- tert-butyl N-(4-ethynylcyclohexyl)carbamate
- N-Boc-4-ethynylcyclohexanamine
- NZTBBJYAWNVCOE-XYPYZODXSA-N
- 4167AF
- SB12086
- trans-1-(Boc-amino)-4-ethynylcyclohexane
- AK186191
- tert-Butyl trans 4-ethynylcyclohexylcarbamate
- tert-Butyl trans-4-ethynylcyclohexanecarbamate
- J3.610.5
- 1,1-Dimethylethyl N-(trans-4-ethynylcyclohexyl)carbamate (ACI)
- (trans-4-Ethynylcyclohexyl)carbamic acid tert-butyl ester
- tert-Butyl (trans-4-ethynylcyclohexyl)carbamate
- tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate
- EN300-7003184
- CIS-1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE
- MFCD12963985
- AKOS033980345
- SCHEMBL3378440
- 1824233-64-8
- trans-N-Boc-4-ethynylcyclohexanamine
- 1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE
- SCHEMBL24136683
- tert-Butyl((1s,4s)-4-ethynylcyclohexyl)carbamate
- 947141-86-8
- AT32033
- 2352933-18-5
- DB-101516
- cis-tert-Butyl (4-ethynylcyclohexyl)carbamate
- AKOS025403987
- trans-(4-ethynyl-cyclohexyl)-carbamic acid tert-butyl ester
- EN300-315559
- F2147-2821
- CS-0059691
- tert-Butyl ((1s,4s)-4-ethynylcyclohexyl)carbamate
- tert-Butyl (cis-4-ethynylcyclohexyl)carbamate
- EN300-7000680
- tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate
- Z1509116444
- tert-butylN-(4-ethynylcyclohexyl)carbamate
- SCHEMBL3378438
- AT32032
- Carbamic acid, N-(4-ethynylcyclohexyl)-, 1,1-dimethylethyl ester
- TERT-BUTYL N-[(1R,4R)-4-ETHYNYLCYCLOHEXYL]CARBAMATE
- AS-66508
- A1-01308
- CS-0529335
- SY232351
-
- MDL: MFCD12963985
- インチ: 1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10-,11-
- InChIKey: NZTBBJYAWNVCOE-XYPYZODXSA-N
- ほほえんだ: N([C@@H]1CC[C@@H](C#C)CC1)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 223.157228913g/mol
- どういたいしつりょう: 223.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 2.6
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK205-50mg |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95+% | 50mg |
203.0CNY | 2021-07-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07179-10G |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |
947141-86-8 | 97% | 10g |
¥ 5,438.00 | 2023-04-12 | |
| eNovation Chemicals LLC | Y1224817-5g |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95% | 5g |
$480 | 2024-06-03 | |
| Chemenu | CM317402-100g |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 98% | 100g |
$2335 | 2023-02-01 | |
| eNovation Chemicals LLC | D918650-5g |
trans-N-Boc-4-ethynylcyclohexanamine |
947141-86-8 | 97% | 5g |
$485 | 2024-07-20 | |
| Life Chemicals | F2147-2821-0.5g |
tert-butyl (trans-4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95%+ | 0.5g |
$704.0 | 2023-11-21 | |
| Life Chemicals | F2147-2821-1g |
tert-butyl (trans-4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95%+ | 1g |
$742.0 | 2023-11-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07085-5g |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 95% | 5g |
¥2276.0 | 2024-07-18 | |
| Chemenu | CM317402-25g |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 97% | 25g |
$1417 | 2021-06-15 | |
| TRC | B871075-50mg |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 50mg |
$ 210.00 | 2022-06-06 |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Adult T cell leukemia therapeutic or preventive agent containing benzodioxole derivative, Japan, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Compositions of serine hydroxymethyl transferase inhibitors for disease therapy, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt
1.2 Solvents: Methanol ; overnight, rt
1.2 Solvents: Methanol ; overnight, rt
リファレンス
- Preparation of ethanol or 1,2-ethanediol cyclohexyl antibiotic derivatives, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: N,N′-Dimethylethylenediamine , Chloro(1-methylethyl)magnesium Solvents: Toluene ; rt → -10 °C; -5 °C; 30 min, -10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → 25 °C; pH 5 - 6, 20 - 25 °C
1.3 Solvents: Isopropanol , Water ; 20 - 25 °C; 30 min, 20 - 25 °C; 1 h, 20 - 25 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → 25 °C; pH 5 - 6, 20 - 25 °C
1.3 Solvents: Isopropanol , Water ; 20 - 25 °C; 30 min, 20 - 25 °C; 1 h, 20 - 25 °C; 1 h, 0 °C
リファレンス
- Method for producing 1,3-benzodioxole derivative, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
1.2 12 h, rt
1.2 12 h, rt
リファレンス
- Pyrrolopyridine derivatives as CDK9 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
リファレンス
- Preparation of bicyclic compounds for use in antibacterial applications, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
リファレンス
- Preparation of 1,3-benzodioxole derivatives, EZH1 and/or EZH2 inhibitors, and pharmaceuticals containing them for treatment of cancer, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
1.2 12 h, rt
1.2 12 h, rt
リファレンス
- Pyrrolo[2,3-b]pyridines as CDK9 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Raw materials
- trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
- TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester
- Dimethyl (2-oxopropyl)phosphonate
- tert-butyl N-(4-formylcyclohexyl)carbamate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Preparation Products
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
947141-86-8 (tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:947141-86-8)tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate

清らかである:99%/99%
はかる:5g/25g
価格 ($):406.0/1484.0

